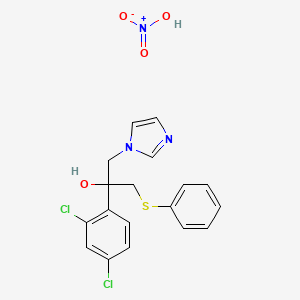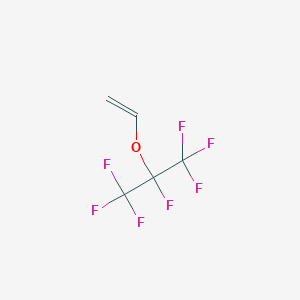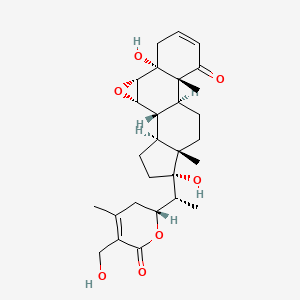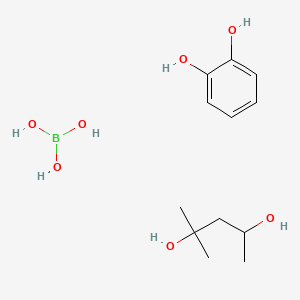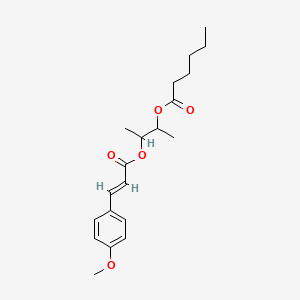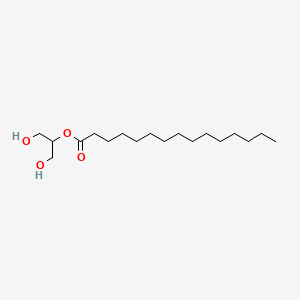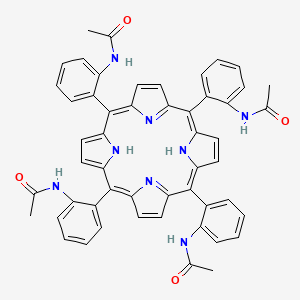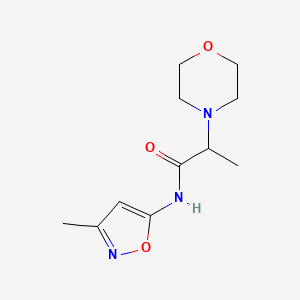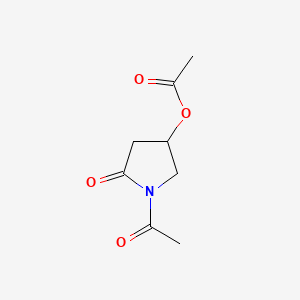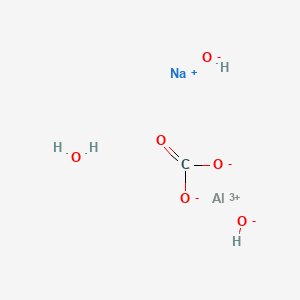
Carbaldrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a compound that combines aluminum, sodium, carbonate, and hydroxide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbaldrate can be synthesized through a reaction involving sodium carbonate and aluminum hydroxide. The reaction typically occurs in an aqueous medium where sodium carbonate reacts with aluminum hydroxide to form dihydroxyaluminum sodium carbonate. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of sodium carbonate and aluminum hydroxide in water. The mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is filtered, dried, and processed into the desired form, such as tablets or suspensions.
Analyse Des Réactions Chimiques
Types of Reactions
Carbaldrate undergoes several types of chemical reactions, including:
Neutralization: As an antacid, this compound neutralizes stomach acid (hydrochloric acid) to form water and carbon dioxide.
Hydrolysis: In the presence of water, this compound can hydrolyze to release aluminum hydroxide and sodium carbonate.
Common Reagents and Conditions
Hydrochloric Acid: Reacts with this compound in the stomach to neutralize acidity.
Water: Facilitates the hydrolysis of this compound.
Major Products Formed
Water and Carbon Dioxide: Formed during the neutralization reaction with hydrochloric acid.
Aluminum Hydroxide and Sodium Carbonate: Formed during hydrolysis.
Applications De Recherche Scientifique
Carbaldrate has various applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry to study acid-base reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to its antacid properties.
Medicine: Used in the formulation of antacid medications to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Industry: Employed in the production of pharmaceuticals and as a buffering agent in various industrial processes.
Mécanisme D'action
Carbaldrate exerts its effects by neutralizing stomach acid through a chemical reaction with hydrochloric acid. This reaction forms water and carbon dioxide, which helps to alleviate symptoms of heartburn and indigestion. The molecular targets involved in this process are the hydrogen ions (H+) in the stomach acid, which are neutralized by the hydroxide ions (OH-) from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum Hydroxide: Another antacid that neutralizes stomach acid but does not contain sodium carbonate.
Magnesium Hydroxide: An antacid with similar neutralizing properties but different chemical composition.
Calcium Carbonate: A widely used antacid that also neutralizes stomach acid but contains calcium instead of aluminum.
Uniqueness of Carbaldrate
This compound is unique in its combination of aluminum, sodium, and carbonate ions, which provides a balanced antacid effect with minimal side effects. Unlike some other antacids, this compound does not cause significant changes in electrolyte balance, making it a preferred choice for individuals with specific dietary restrictions.
Propriétés
Numéro CAS |
41342-54-5 |
|---|---|
Formule moléculaire |
CH4AlNaO6 |
Poids moléculaire |
162.01 g/mol |
Nom IUPAC |
aluminum;sodium;carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Al.Na.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+1;;;/p-4 |
Clé InChI |
YJTPLMXDQANDKS-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].O.[OH-].[OH-].[Na+].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



